2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate
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Overview
Description
2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate is a complex organic compound that features a carbazole moiety Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
Mechanism of Action
Target of Action
Compounds with a similar structure, such as carbazole derivatives, have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes like acetylcholinesterase .
Mode of Action
For instance, they can inhibit the activity of enzymes like acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Biochemical Pathways
Carbazole derivatives have been reported to influence several biochemical pathways due to their diverse biological activities .
Result of Action
Carbazole derivatives are known for their diverse biological activities, including antiviral, sedative, antioxidant, antifungal, antibacterial, antitumor, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate typically involves multiple steps:
Preparation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide, yielding 9-ethyl-9H-carbazole.
Formation of 9-ethyl-9H-carbazol-3-carbaldehyde: 9-ethyl-9H-carbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to produce 9-ethyl-9H-carbazol-3-carbaldehyde.
Synthesis of this compound: The final step involves reacting 9-ethyl-9H-carbazol-3-carbaldehyde with thiocyanate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and other mild oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole: A precursor in the synthesis of the target compound.
9-ethyl-9H-carbazol-3-carbaldehyde: An intermediate in the synthetic route.
Polycarbazole derivatives: These include poly(2,7-carbazole) and poly(3,6-carbazole), which have different bandgap energies and conjugation lengths.
Uniqueness
2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate is unique due to its specific functional groups and potential applications in various fields. Its combination of a carbazole moiety with a thiocyanate group provides distinct chemical properties that can be leveraged in scientific research and industrial applications.
Properties
IUPAC Name |
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-22-11-18/h3-9H,2,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJOGYARHFJHJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC#N)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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